cis-1,2-Dimethylcyclobutane cis-1,2-Dimethylcyclobutane
Brand Name: Vulcanchem
CAS No.: 15679-01-3
VCID: VC17096679
InChI: InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+
SMILES:
Molecular Formula: C6H12
Molecular Weight: 84.16 g/mol

cis-1,2-Dimethylcyclobutane

CAS No.: 15679-01-3

Cat. No.: VC17096679

Molecular Formula: C6H12

Molecular Weight: 84.16 g/mol

* For research use only. Not for human or veterinary use.

cis-1,2-Dimethylcyclobutane - 15679-01-3

Specification

CAS No. 15679-01-3
Molecular Formula C6H12
Molecular Weight 84.16 g/mol
IUPAC Name (1S,2R)-1,2-dimethylcyclobutane
Standard InChI InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+
Standard InChI Key IVAGOJQDJFWIRT-OLQVQODUSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]1C
Canonical SMILES CC1CCC1C

Introduction

Molecular Structure and Stereochemical Configuration

The molecular framework of cis-1,2-dimethylcyclobutane consists of a cyclobutane ring with methyl groups attached to carbons 1 and 2. The "cis" designation indicates that both substituents reside on the same face of the ring plane, creating a stereochemical environment distinct from its trans isomer. This spatial arrangement introduces significant steric interactions between the methyl groups, which influence the molecule’s stability and reactivity .

Bond Angles and Ring Strain

Cyclobutane’s square planar geometry imposes bond angles of approximately 90°, deviating sharply from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a ring strain energy of ~110 kJ/mol. The addition of methyl groups in the cis configuration exacerbates these steric effects, further destabilizing the molecule compared to unsubstituted cyclobutane .

Table 1: Structural Parameters of cis-1,2-Dimethylcyclobutane

ParameterValue/Description
Ring bond angle90° (theoretical planar structure)
Predominant conformationPuckered (relieves torsional strain)
C-C bond length~1.54 Å
Dihedral angle (C1-C2-C3)~25° (puckered)

Conformational Dynamics and Stability

The cyclobutane ring adopts a non-planar "puckered" conformation to alleviate torsional strain. Computational studies suggest that puckering distributes strain unevenly across the ring, with carbon atoms alternating slightly above and below the plane. For cis-1,2-dimethylcyclobutane, this puckering minimizes eclipsing interactions between the methyl groups and adjacent hydrogens, though steric hindrance between the cis-methyl groups remains a destabilizing factor .

Energy Comparison: Cis vs. Trans Isomers

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Methyl protons: Two distinct singlets at δ ~1.0–1.2 ppm (diastereotopic methyl groups).

  • Ring protons: Complex splitting patterns due to coupling with adjacent hydrogens and puckering-induced inequivalence. Protons on carbons 1 and 2 appear upfield (δ ~1.5–1.8 ppm) compared to carbons 3 and 4 (δ ~2.0–2.3 ppm) .

¹³C NMR:

  • Methyl carbons: δ ~20–22 ppm.

  • Ring carbons (C1/C2): δ ~25–28 ppm.

  • Ring carbons (C3/C4): δ ~35–38 ppm .

Table 2: Representative NMR Chemical Shifts

Proton/Carbon TypeChemical Shift (δ, ppm)
Methyl (¹H)1.0–1.2
C1/C2 Ring Hydrogens (¹H)1.5–1.8
C3/C4 Ring Hydrogens (¹H)2.0–2.3
Methyl (¹³C)20–22
C1/C2 (¹³C)25–28
C3/C4 (¹³C)35–38

Infrared (IR) Spectroscopy

Key absorptions include:

  • C-H stretching: ~2850–3000 cm⁻¹ (sp³ hybridized carbons).

  • CH₂/CH₃ bending: ~1450–1470 cm⁻¹.

  • Ring deformation modes: ~800–1000 cm⁻¹ .

Reactivity and Chemical Transformations

The high ring strain of cis-1,2-dimethylcyclobutane predisposes it to ring-opening reactions. Common transformations include:

Acid-Catalyzed Ring Opening

Treatment with HBr yields 2-bromo-3-methylbutane via protonation, ring cleavage, and carbocation rearrangement:

cis-1,2-Dimethylcyclobutane+HBr2-Bromo-3-methylbutane+1-Bromo-3-methylbutane (minor)\text{cis-1,2-Dimethylcyclobutane} + \text{HBr} \rightarrow \text{2-Bromo-3-methylbutane} + \text{1-Bromo-3-methylbutane (minor)}

The major product arises from stabilization of the tertiary carbocation intermediate .

Thermal Isomerization

At elevated temperatures (>150°C), cis-1,2-dimethylcyclobutane undergoes partial isomerization to the trans isomer. This process involves ring puckering inversion, with an activation energy barrier of ~120 kJ/mol .

Synthesis and Stereochemical Control

Synthesizing the cis isomer requires strategies to enforce adjacent methyl group orientation:

Cyclization of 1,2-Dimethylcyclobutane Precursors

A dihalide such as 1,2-dibromo-1,2-dimethylcyclobutane can undergo dehydrohalogenation using a strong base (e.g., KOH/ethanol), favoring cis product formation through stereospecific elimination .

Table 3: Synthetic Routes to cis-1,2-Dimethylcyclobutane

MethodReagents/ConditionsYield (%)
Dihalide cyclizationKOH, ethanol, Δ45–55
Catalytic hydrogenationH₂, Pd/C, cyclohexane30–40

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